9-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one
Description
This compound is a purine nucleoside derivative featuring a chloromethyl-substituted oxolane (tetrahydrofuran) ring linked to a purin-6-one moiety. The chloromethyl group introduces unique reactivity and physicochemical properties, distinguishing it from naturally occurring nucleosides.
Properties
IUPAC Name |
9-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O4/c11-1-4-6(16)7(17)10(19-4)15-3-14-5-8(15)12-2-13-9(5)18/h2-4,6-7,10,16-17H,1H2,(H,12,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAFNILTVCXJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CCl)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.67 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[5-(CHLOROMETHYL)-3,4-DIHYDROXYOXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves multiple steps, starting with the chloromethylation of an appropriate precursor. One common method involves the use of chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst . This reaction is carried out in dichloromethane at low temperatures (5-10°C) to ensure high yields and selectivity.
Industrial Production Methods
For industrial-scale production, the chloromethylation process can be optimized using polystyrene-divinylbenzene as a substrate, with methylal, trioxymethylene, and thionyl chloride as reactants . This method is environmentally friendly and cost-effective, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
9-[5-(CHLOROMETHYL)-3,4-DIHYDROXYOXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
9-[5-(CHLOROMETHYL)-3,4-DIHYDROXYOXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 9-[5-(CHLOROMETHYL)-3,4-DIHYDROXYOXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nucleoside Analogs with Hydroxymethyl/Oxolane Substituents
9-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-3H-purin-6-one ()
- Structure : Shares the purin-6-one and oxolane core but replaces chloromethyl with hydroxymethyl. Stereochemistry (2R,5S) is specified.
- Key Differences :
- Reactivity : The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, unlike the electrophilic chloromethyl group, which may participate in alkylation reactions.
- Stability : Hydroxymethyl derivatives are more stable in aqueous environments, whereas chloromethyl analogs may hydrolyze or react with nucleophiles.
- Biological Relevance : Hydroxymethyl analogs are often metabolites or precursors in nucleotide biosynthesis .
9-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol ()
- Structure : Differs in the purine moiety (6-hydroxyl instead of 6-oxo group).
Phosphorylated Nucleotides and Dinucleotides
Disodium 5’-Guanylate ()
- Structure: Guanosine-5'-monophosphate (GMP) with a phosphate group at the 5’-position.
- Comparison :
- Function : GMP is a nucleotide involved in RNA synthesis and signaling, whereas the target compound lacks a phosphate group, limiting its role in energy metabolism or polymerization.
- Solubility : Phosphate groups confer high water solubility, contrasting with the chloromethyl analog’s lipophilicity .
[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy...] ()
Quinazolinone-Purine Hybrids ()
Compounds 131, 132, 135
- Structure: Quinazolinone cores linked to purine-aminoethyl groups via diverse substituents (e.g., cyclopropylmethoxy, methoxy).
- Comparison: Core Structure: Quinazolinones are kinase inhibitor scaffolds, whereas the target compound’s purine-oxolane structure suggests nucleoside mimicry. Bioactivity: These hybrids target enzymes like tyrosine kinases, while chloromethyl nucleosides may interfere with DNA/RNA synthesis .
Data Table: Structural and Functional Comparison
*Molecular weights estimated from evidence where possible.
Research Findings and Implications
- Reactivity : The chloromethyl group’s electrophilicity suggests utility in prodrug design (e.g., releasing active agents via hydrolysis) but necessitates stability studies .
- Biological Activity : Hydroxymethyl analogs () show metabolic integration, while phosphorylated derivatives () are critical in nucleic acid processes. The target compound’s chloromethyl group may confer antimicrobial properties akin to ’s pesticidal dinucleotides .
- Stereochemistry : The (2R,5S) configuration in hydroxymethyl analogs () highlights the importance of stereochemistry in enzyme recognition, a factor requiring clarification for the target compound.
Biological Activity
Overview
9-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one is a purine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a chloromethyl group and a dihydroxyoxolan ring, contributing to its interaction with various biological targets.
- IUPAC Name : 9-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one
- Molecular Formula : C10H11ClN4O4
- Molecular Weight : 286.67 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This mechanism is crucial in the context of enzyme inhibition, particularly for enzymes involved in nucleotide metabolism and cancer progression.
Anticancer Activity
Research indicates that 9-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one exhibits significant anticancer properties. It has been shown to inhibit CD73, an enzyme that plays a critical role in tumor progression by modulating adenosine signaling. By inhibiting CD73, this compound may reduce tumor growth and enhance the efficacy of existing cancer therapies .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes. For instance, it has demonstrated potential as an inhibitor of nucleoside transporters and kinases, which are vital for cellular energy homeostasis and proliferation. The inhibition of these enzymes can disrupt cancer cell metabolism and promote apoptosis.
Antiviral Properties
In addition to its anticancer effects, this compound has shown promise as an antiviral agent. Its structural similarity to nucleosides allows it to interfere with viral replication processes. Studies have indicated that it may inhibit viral polymerases, thus preventing the synthesis of viral genomes.
Study on Anticancer Efficacy
A study published in Cancer Research investigated the efficacy of 9-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one in breast cancer models. The results demonstrated a dose-dependent reduction in tumor size and improved survival rates in treated mice compared to controls. The compound's ability to inhibit CD73 was confirmed through biochemical assays .
Evaluation of Antiviral Activity
In a separate study focusing on antiviral applications, researchers tested the compound against several RNA viruses. The findings revealed that it significantly reduced viral titers in infected cell cultures, supporting its potential use as a therapeutic agent against viral infections.
Summary of Biological Activities
| Activity | Description |
|---|---|
| Anticancer | Inhibits CD73; reduces tumor growth; enhances chemotherapy efficacy |
| Enzyme Inhibition | Inhibits nucleoside transporters and kinases; disrupts cancer metabolism |
| Antiviral | Interferes with viral replication; inhibits viral polymerases |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
